molecular formula C21H25ClN2O3 B066143 Bepotastine CAS No. 190786-43-7

Bepotastine

Número de catálogo: B066143
Número CAS: 190786-43-7
Peso molecular: 388.9 g/mol
Clave InChI: YWGDOWXRIALTES-NRFANRHFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis De Reacciones Químicas

Tipos de reacciones

Bepotastine experimenta diversas reacciones químicas, entre ellas:

    Oxidación: Conversión de grupos alcohólicos a cetonas o aldehídos.

    Reducción: Reducción de cetonas a alcoholes.

    Sustitución: Reemplazo de grupos funcionales con otros grupos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en la síntesis de this compound incluyen alcohol deshidrogenasas para reducción biocatalítica, ácidos orgánicos como el ácido acético para racemización y diversos solventes como acetonitrilo y metanol .

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen intermediarios como (S)-4-clorofenilpiridilmetanol y ®-4-clorobenzhidrol, que son cruciales para la síntesis final de this compound .

Aplicaciones Científicas De Investigación

Efficacy in Allergic Rhinitis

Clinical Studies : A double-blind, placebo-controlled study involving 473 pediatric patients aged 7 to 15 years demonstrated that bepotastine besilate (10 mg twice daily) significantly improved total nasal symptom scores compared to placebo. The results indicated that this compound was effective regardless of age or sex, with no clinically significant adverse reactions reported .

Table 1: Efficacy of this compound in Allergic Rhinitis

Study TypePopulationDosageOutcome
Double-blind studyPediatric (7-15 years)10 mg twice dailySuperior to placebo in nasal symptoms
Randomized trialAdults with allergic rhinitis10 mg twice dailySignificant improvement in symptoms

Efficacy in Allergic Conjunctivitis

This compound has also been evaluated for its effectiveness in treating allergic conjunctivitis. A study comparing this compound besilate (1.5% ophthalmic solution) to olopatadine hydrochloride (0.2%) found that this compound provided superior relief from ocular itching and burning. The treatment resulted in a higher percentage of patients achieving complete resolution of symptoms after 60 days .

Table 2: Comparative Efficacy in Allergic Conjunctivitis

TreatmentResolution Rate (Day 60)Statistical Significance
This compound (1.5%)90%p = 0.020
Olopatadine (0.2%)60%

Treatment of Chronic Spontaneous Urticaria

In a randomized study comparing this compound besilate to levocetirizine for chronic spontaneous urticaria, this compound showed a statistically significant reduction in the mean urticaria activity score after four weeks of treatment. Patients reported improved quality of life and reduced wheal appearance compared to those treated with levocetirizine .

Table 3: Efficacy in Chronic Spontaneous Urticaria

TreatmentMean Urticaria Activity Score ReductionQuality of Life Improvement
This compoundSignificant reduction (p < 0.001)Higher than levocetirizine
LevocetirizineModerate reduction

Safety Profile

This compound has been noted for its favorable safety profile. In studies involving both adults and children, adverse effects were minimal and comparable to placebo groups. Commonly reported side effects included mild sedation, which is less frequent than with first-generation antihistamines .

Case Studies and Clinical Trials

Several clinical trials have been conducted to assess the therapeutic potential of this compound across different allergic conditions:

  • Allergic Rhinitis : Demonstrated significant improvement in symptoms over placebo.
  • Allergic Conjunctivitis : Showed superior efficacy compared to other antihistamines.
  • Chronic Urticaria : Outperformed levocetirizine in reducing urticaria activity scores.

Comparación Con Compuestos Similares

Actividad Biológica

Bepotastine besilate is a second-generation antihistamine with multiple mechanisms of action, primarily used in the treatment of allergic conditions such as urticaria and allergic conjunctivitis. This article delves into the biological activity of this compound, highlighting its efficacy, safety, and underlying mechanisms through various studies and clinical trials.

This compound exhibits its therapeutic effects through several key mechanisms:

  • H1 Receptor Antagonism : As a selective antagonist of the H1 receptor, this compound effectively blocks the action of histamine, a primary mediator in allergic responses.
  • Mast Cell Stabilization : It stabilizes mast cells, preventing degranulation and the subsequent release of pro-inflammatory mediators such as histamine and leukotrienes .
  • Inhibition of Cytokine Production : this compound suppresses the production of pro-inflammatory cytokines by keratinocytes, including IL-5 and CD54, which are involved in eosinophil activation and chemotaxis .
  • Reduction of Vascular Permeability : It reduces vascular hyperpermeability induced by allergens, contributing to its anti-inflammatory effects .

Urticaria Treatment

A comparative study evaluated the efficacy of this compound against levocetirizine in patients with chronic spontaneous urticaria. The results demonstrated significant improvements in:

  • Urticaria Activity Score (UAS7) : this compound showed a greater reduction in UAS7 scores compared to levocetirizine (P < 0.001) at weeks 2, 3, and 4 .
  • Quality of Life : The chronic urticaria quality of life (CU-Q2oL) score improved by 68.22% in the this compound group versus 40.13% in the levocetirizine group (P < 0.000) .
ParameterThis compound GroupLevocetirizine GroupP-value
UAS7 Score Reduction (%)86.373.8<0.001
CU-Q2oL Improvement (%)68.2240.13<0.000
Clinical Global Impression (%)77.341<0.001

Allergic Conjunctivitis

In a multicenter trial involving patients with allergic conjunctivitis, this compound demonstrated significant efficacy:

  • Ocular Itching Relief : Patients reported a significant reduction in ocular itching lasting up to 16 hours post-administration .
  • Non-Ocular Symptoms : this compound was found to alleviate non-ocular symptoms significantly more than olopatadine (OR = 1.60; P = 0.014) .

Safety Profile

This compound is generally well-tolerated with a low incidence of adverse effects compared to first-generation antihistamines. Its pharmacokinetics indicate minimal systemic absorption when administered topically as an ophthalmic solution, reducing the risk of systemic side effects .

  • Plasma Concentration : After topical administration, plasma concentrations remained below quantifiable limits for most subjects .
  • Protein Binding : Approximately 55.4% protein binding was observed following oral administration, indicating a low potential for drug interactions via hepatic metabolism .

Case Studies

Several case studies have highlighted the effectiveness of this compound in real-world scenarios:

  • Vernal Keratoconjunctivitis : A study reported significant improvement in symptoms among patients treated with topical this compound besilate over two months, demonstrating its utility beyond typical allergic conjunctivitis cases .
  • Chronic Urticaria Management : Patients exhibited marked reductions in wheals and itch severity after four weeks of treatment with this compound, reinforcing findings from controlled trials .

Propiedades

IUPAC Name

4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGDOWXRIALTES-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90904947
Record name Bepotastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90904947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125602-71-3
Record name Bepotastine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125602-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bepotastine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125602713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bepotastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90904947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BEPOTASTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYD2U48IAS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bepotastine
Reactant of Route 2
Bepotastine
Reactant of Route 3
Bepotastine
Reactant of Route 4
Bepotastine
Reactant of Route 5
Bepotastine
Reactant of Route 6
Bepotastine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.